1-tosyl-1H-indole-5-carbonitrile
Description
1-Tosyl-1H-indole-5-carbonitrile (CAS: 32685-23-7) is a functionalized indole derivative characterized by a tosyl (p-toluenesulfonyl) group at the 1-position and a cyano group at the 5-position of the indole ring. Its molecular formula is C₁₆H₁₂N₂O₂S, with a molar mass of 296.34 g/mol and a predicted density of 1.27±0.1 g/cm³ . The compound exhibits a high predicted boiling point of 524.3±52.0 °C, reflecting its thermal stability due to the electron-withdrawing tosyl and cyano groups . Its synthesis often involves nucleophilic substitution or coupling reactions, as demonstrated in the preparation of sulfur-containing macrocycles .
Properties
CAS No. |
32685-23-7 |
|---|---|
Molecular Formula |
C16H12N2O2S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-5-carbonitrile |
InChI |
InChI=1S/C16H12N2O2S/c1-12-2-5-15(6-3-12)21(19,20)18-9-8-14-10-13(11-17)4-7-16(14)18/h2-10H,1H3 |
InChI Key |
XCOIQAXZQXWZSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Functional Group Effects
6-(Phenylthio)-1-tosyl-1H-indole-5-carbonitrile (8l)
- Structure : Differs from 1-tosyl-1H-indole-5-carbonitrile by the addition of a phenylthio group at the 6-position.
- Properties :
5-Methyl-3-phenyl-1H-indole-2-carbonitrile (5b)
- Structure: Features a methyl group at the 5-position, a phenyl group at the 3-position, and a cyano group at the 2-position.
- Properties :
- Comparison : The absence of a tosyl group reduces steric hindrance and electron-withdrawing effects, making this compound more nucleophilic at the indole nitrogen.
1-Acetyl-1H-indole-5-carbonitrile
Physical and Spectral Properties
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